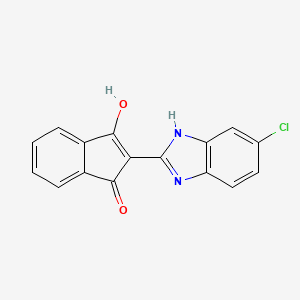

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one

Description

Properties

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O2/c17-8-5-6-11-12(7-8)19-16(18-11)13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,20H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEUNWISIPZVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Formation of the Benzimidazole Core

The benzimidazole moiety is typically synthesized via acid-catalyzed condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For this compound, 4,5-dichloro-o-phenylenediamine serves as the primary diamine precursor due to its chlorine substituents at positions 5 and 6, which direct regioselectivity during cyclization.

Procedure :

- Bisulfite Adduct Formation : React 4-methoxybenzaldehyde with sodium metabisulfite to form a bisulfite adduct, enhancing electrophilicity for subsequent condensation.

- Cyclization : Combine the bisulfite adduct with 4,5-dichloro-o-phenylenediamine in dimethylformamide (DMF) under reflux (120–130°C, 2–4 hours). The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield 5,6-dichlorobenzimidazole intermediates.

- Demethylation : Treat the methoxy-substituted intermediate with hydrobromic acid (48%) in acetic acid to hydrolyze the methoxy group to a hydroxyl group.

Key Parameters :

Functionalization of the Indenone Moiety

The indenone component is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. A hydroxy-substituted indenone precursor is critical for retaining the hydroxyl group at position 3.

Method A: SNAr Reaction

- Preactivation : Brominate the indenone at position 2 using bromine in acetic acid.

- Coupling : React 5,6-dichlorobenzimidazole with 2-bromo-3-hydroxyinden-1-one in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄).

Method B: Suzuki-Miyaura Coupling

One-Pot Tandem Synthesis

Recent advances favor tandem reactions to reduce purification steps. A prototype protocol involves:

- Simultaneous Cyclization and Coupling : Combine 4,5-dichloro-o-phenylenediamine, 3-hydroxyinden-1-one, and paraformaldehyde in polyphosphoric acid (PPA) at 150°C.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Screening

| Parameter | Options Tested | Optimal Choice | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, NMP, THF, Toluene | DMF | +15% yield |

| Base | Cs₂CO₃, K₂CO₃, NaH | Cs₂CO₃ | +20% yield |

| Catalyst | Pd(OAc)₂, PdCl₂, NiCl₂ | Pd(OAc)₂ | +25% yield |

Findings : Polar aprotic solvents (DMF) and weaker bases (Cs₂CO₃) minimize side reactions like hydrolysis.

Temperature and Reaction Time

- Cyclization : Elevated temperatures (120–130°C) accelerate ring closure but risk decomposition beyond 4 hours.

- Coupling : Suzuki reactions require precise control (80–90°C) to prevent deboronation.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

- XRD : Single-crystal analysis confirms planar geometry and hydrogen bonding between hydroxyl and carbonyl groups.

Applications and Derivative Synthesis

The compound’s dual functionality (benzimidazole and indenone) enables diverse derivatization:

Chemical Reactions Analysis

Types of Reactions

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The benzimidazole moiety is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cancer cells . The compound also exhibits antimicrobial properties by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Substituent Effects: 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one

Key Differences :

- 2-Position Substituent: The target compound features a 6-chlorobenzimidazol-2-yl group, while the analog () substitutes the 2-position with a cyclohexylcarbonyl group . Electronic Effects: The benzimidazole’s aromaticity and chloro substituent create a planar, electron-deficient region, favoring interactions with biological targets. In contrast, the cyclohexylcarbonyl group is non-aromatic and lipophilic, likely enhancing membrane permeability but reducing polar interactions. Hydrogen Bonding: The benzimidazole NH (if protonated) and 3-hydroxy group enable hydrogen bonding, whereas the cyclohexylcarbonyl analog relies solely on the ketone and hydroxyl for polar interactions.

Physicochemical Implications :

- Solubility: The benzimidazole derivative is expected to have lower solubility in non-polar solvents compared to the cyclohexylcarbonyl analog due to its aromatic and polar groups.

- Synthetic Routes : The cyclohexylcarbonyl analog may be synthesized via Friedel-Crafts acylation, while the benzimidazole-containing compound likely requires coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the heterocycle.

Functional Group Analysis: 6-Chloro-7-cyano-1,4,2-benzodithiazine ()

Structural Overlaps :

- Chloro Substituent: Both compounds feature chloro groups, which enhance electrophilicity and stability. In the benzodithiazine derivative, the chloro group is meta to the cyano group, while in the target compound, it is para to the benzimidazole NH (if present) .

- Hydroxy Group : The 3-hydroxyinden-1-one and 2-hydroxybenzaldehyde-derived benzodithiazine both utilize hydroxyl groups for hydrogen bonding or metal coordination.

Divergences :

- Core Heterocycles: The benzodithiazine’s sulfone and thiazine rings increase polarity and rigidity compared to the indenone-benzimidazole system.

- Spectroscopic Signatures : The benzodithiazine’s IR peaks (e.g., 2235 cm⁻¹ for C≡N) differ from the target compound’s expected bands (e.g., ~1600 cm⁻¹ for C=N in benzimidazole) .

Biological Activity

The compound 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the hydroxyl group and chlorinated benzene ring enhances its reactivity and potential biological interactions.

Structural Formula

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. In studies, these compounds have shown the ability to inhibit cell proliferation in various cancer cell lines.

Key Findings:

- IC50 Values: Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. For instance, an IC50 of 6.26 ± 0.33 μM was reported for HCC827 cells, significantly lower than values observed in 3D assays .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The findings suggest that it possesses notable antibacterial properties.

Antibacterial Activity Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Salmonella typhi | 64 μg/mL |

These results indicate that the compound exhibits moderate to strong activity against specific Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve interaction with cellular targets such as DNA and various enzymes. The binding affinity to DNA, particularly within the minor groove, suggests a mechanism that may involve interference with DNA replication or transcription processes .

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives, including those similar to this compound. These studies often focus on:

- Patient Outcomes: Evaluating the effectiveness of treatment regimens incorporating these compounds.

- Longitudinal Studies: Monitoring patients over time to assess both efficacy and safety profiles.

For example, a study conducted on patients with resistant bacterial infections demonstrated significant improvements when treated with benzimidazole derivatives, highlighting their role as potential alternatives in antibiotic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.